ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a tosyloxy (4-methylbenzenesulfonyloxy) group at the 4-position of the heterocyclic ring. The tosyloxy group is a strong electron-withdrawing substituent, which may influence reactivity, stability, and intermolecular interactions. The following analysis focuses on structurally analogous compounds with modifications at the 4-position, as documented in peer-reviewed literature and safety data sheets.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-3-27-20(24)19-17(28-29(25,26)16-11-9-14(2)10-12-16)13-18(23)22(21-19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQRECVVNKJJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl ester group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ primarily in the substituent at the 4-position of the pyridazine ring. Below is a comparative analysis of selected analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Pyridin-2-ylsulfanyl: Introduces aromaticity and hydrogen-bonding capabilities, which may influence binding interactions in enzymatic targets . Trifluoromethyl (CF₃−): Increases electronegativity and metabolic stability due to fluorine’s inductive effects .
Molecular Weight Trends :
- Bulky substituents (e.g., trifluoromethylphenyl) increase molecular weight, which may affect solubility and bioavailability.
Key Observations:
- Safety: Limited hazard data are available for these analogs, though none are flagged for acute risks in laboratory settings .
- Applications : Most compounds are restricted to research use, emphasizing their exploratory status in drug development .
Biological Activity
Ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 886950-59-0
- Molecular Formula : C₁₈H₁₈N₂O₅S
This structure includes a dihydropyridazine core, which is known for its diverse biological activities.
Pharmacological Activities
Research indicates that compounds with similar structures to ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine have exhibited various biological activities:
-
Antitumor Activity :
- Dihydropyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. They target key pathways involved in tumor growth, including inhibition of kinases such as BRAF and EGFR .
- A study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Effects :
- Antibacterial Activity :
The exact mechanism of action for ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo has not been fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to inflammation and tumor growth.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
Table 1: Summary of Biological Activities of Related Compounds
Q & A
Q. Critical Parameters :
- Catalyst loading (1–5 mol%) and solvent polarity significantly impact yields.
- Reaction time varies (4–24 hours) depending on step complexity .
How is structural elucidation performed for this compound, and what analytical discrepancies require resolution?
Basic Research Question
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., tosyl group δ 2.4 ppm for methyl protons) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 459.12) .
- IR Spectroscopy : Confirms carbonyl (1700–1750 cm) and sulfonate (1150–1200 cm) groups .
Q. Discrepancies :
- Crystallinity variations in different solvents may lead to conflicting melting points .
- Tautomeric equilibria in the dihydropyridazine ring can affect spectral interpretations .
What mechanistic insights explain the reactivity of the sulfonate group in substitution reactions?
Advanced Research Question
The tosyl (4-methylbenzenesulfonyl) group acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or alkoxides). Mechanistic studies suggest:
- Transition State Stabilization : The electron-withdrawing sulfonate stabilizes negative charge development during S2 reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .
- Competing Pathways : Under acidic conditions, elimination may compete, requiring pH control (7–9) .
Q. Experimental Validation :
- Kinetic studies using O-labeled water to track sulfonate hydrolysis pathways .
How do structural modifications (e.g., halogen substitution) alter biological activity?
Advanced Research Question
Comparative studies with analogs reveal:
- Halogen Effects : Chlorine or fluorine at the phenyl ring enhances binding to kinase targets (e.g., IC improvements of 2–5×) due to hydrophobic interactions .
- Ester vs. Carboxylic Acid : Ethyl ester improves membrane permeability, while free carboxylic acids show higher in vitro potency but poor bioavailability .
Q. Table: Biological Activity of Structural Analogs
| Compound Modification | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl substituent | Kinase X | 0.45 | |
| 4-Fluorophenyl substituent | Kinase Y | 0.78 | |
| Ethyl ester (parent) | Kinase X | 1.20 |
What strategies resolve contradictions in solubility data across studies?
Advanced Research Question
Reported solubility variations (e.g., 0.1–5 mg/mL in DMSO) arise from:
- Polymorphism : Different crystalline forms exhibit distinct solubility profiles. XRPD analysis identifies dominant polymorphs .
- Impurity Profiles : Residual solvents (e.g., ethyl acetate) can artificially elevate solubility measurements. Purity assessment via HPLC is critical .
- pH-Dependent Solubility : The compound’s zwitterionic nature in aqueous buffers requires pH-controlled studies (e.g., phosphate buffer at pH 7.4) .
Q. Methodological Recommendations :
- Standardize solvent pre-saturation protocols.
- Use dynamic light scattering (DLS) to detect aggregation .
How can computational methods predict metabolic pathways and toxicity?
Advanced Research Question
- In Silico Tools :
- ADMET Predictors : Estimate cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the dihydropyridazine ring) .
- Docking Simulations : Identify potential off-target interactions (e.g., with hERG channels, linked to cardiotoxicity) .
- Experimental Validation :
- Microsomal stability assays (e.g., rat liver microsomes) quantify metabolic clearance .
Q. Key Findings :
- Ethyl ester hydrolysis in vivo generates a carboxylic acid metabolite with prolonged half-life but increased renal clearance .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Challenges :
- Racemization : The stereochemical lability of the dihydropyridazine ring under heating (>60°C) .
- Catalyst Deactivation : Heterogeneous catalysts (e.g., Pd/C) may leach metals during large-scale reactions, requiring inline ICP-MS monitoring .
Q. Solutions :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to retain enantiomeric excess (>98%) .
- Continuous flow reactors improve heat/mass transfer, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
